MI-463

Description

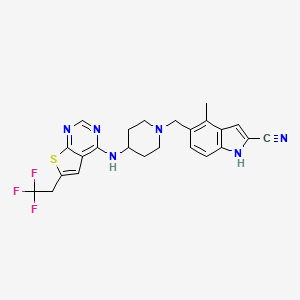

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N6S/c1-14-15(2-3-21-19(14)8-17(11-28)31-21)12-33-6-4-16(5-7-33)32-22-20-9-18(10-24(25,26)27)34-23(20)30-13-29-22/h2-3,8-9,13,16,31H,4-7,10,12H2,1H3,(H,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZACSLYTXLZAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=C(N2)C#N)CN3CCC(CC3)NC4=C5C=C(SC5=NC=N4)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MI-463: A Potent Inhibitor of the Menin-MLL Interaction for Leukemia Therapy

An In-depth Technical Guide

MI-463 is a potent and orally bioavailable small-molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver in a subset of aggressive acute leukemias, making this compound a promising therapeutic agent.[2] This document provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions by directly binding to the protein menin with a low nanomolar binding affinity, effectively blocking its interaction with MLL fusion proteins.[3] In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes results in the production of oncogenic fusion proteins. These MLL fusion proteins require interaction with menin for their leukemogenic activity.[2] By disrupting this critical interaction, this compound inhibits the downstream signaling pathways that promote leukemic cell proliferation and survival.[3]

The inhibition of the menin-MLL interaction by this compound leads to a significant reduction in the expression of downstream target genes, such as Hoxa9 and Meis1, which are highly upregulated in MLL leukemias and are crucial for leukemogenesis.[3][4][5] This on-target activity ultimately results in the inhibition of cell growth, induction of cell differentiation, and a delay in leukemia progression.[1][3][5]

Below is a diagram illustrating the signaling pathway and the inhibitory effect of this compound.

Caption: Mechanism of this compound in disrupting the Menin-MLL interaction.

Quantitative Efficacy Data

This compound has demonstrated potent and selective activity against MLL-rearranged leukemia cells in a variety of preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 15.3 nM | Menin-MLL Interaction Assay | [1][5][6] |

| GI50 | 0.23 µM | Murine bone marrow cells (MLL-AF9) | [1][3][5] |

| GI50 Range | 250 - 570 nM | Human MLL leukemia cell lines | [3] |

Table 2: In Vivo Efficacy in Mouse Models

| Mouse Model | Treatment Dose & Regimen | Outcome | Reference |

| MV4;11 Xenograft | 35 mg/kg, once daily (i.p.) | Strong inhibition of tumor growth | [1][7] |

| MLL-AF9 Transplant | Not specified | 70% increase in median survival | [7] |

| MLL-AF6 Transplant | Not specified | ~35% survival benefit | [8] |

Table 3: Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 45% | Mouse | [4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Co-Immunoprecipitation Assay

This assay was utilized to confirm that this compound can effectively inhibit the menin-MLL-AF9 interaction within mammalian cells.[3]

-

Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and transfected with a plasmid expressing the MLL-AF9 fusion protein.

-

Compound Treatment: Transfected cells are treated with either DMSO (vehicle control), this compound, or a related compound (MI-503) at sub-micromolar concentrations.

-

Cell Lysis: Following treatment, cells are lysed to extract total protein.

-

Immunoprecipitation: The MLL-AF9 fusion protein is immunoprecipitated from the cell lysates using an appropriate antibody.

-

Western Blotting: The immunoprecipitated protein complexes are resolved by SDS-PAGE and transferred to a membrane for Western blotting. The presence of menin in the complex is detected using an anti-menin antibody. A reduction in the amount of co-immunoprecipitated menin in the this compound treated samples compared to the control indicates inhibition of the interaction.

Cell Growth Inhibition (GI50) Assay

This assay measures the concentration of this compound required to inhibit the growth of leukemia cells by 50%.[3][5]

-

Cell Seeding: Murine bone marrow cells transformed with the MLL-AF9 oncogene or various human MLL leukemia cell lines are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or DMSO as a control.

-

Incubation: The cells are cultured at 37°C for 7 days. On day 4, the media is changed, and fresh compound is added.

-

Viability Assessment: After 7 days, cell viability is assessed using an MTT cell proliferation assay kit. The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.

The workflow for the cell growth inhibition assay is depicted below.

Caption: Workflow for determining the GI50 of this compound.

Mouse Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound.[1]

-

Cell Implantation: 5 x 106 MV4;11 human MLL leukemia cells are subcutaneously injected into 4-6 week old female BALB/c nude mice.

-

Tumor Growth: Tumors are allowed to grow to a size of approximately 100 mm3.

-

Treatment Administration: Mice are treated once daily with intraperitoneal (i.p.) injections of either this compound (at a designated dose, e.g., 35 mg/kg) or a vehicle control (e.g., 25% DMSO, 25% PEG400, 50% PBS).

-

Tumor Volume Measurement: Tumor volume is measured regularly throughout the study.

-

Data Analysis: The tumor growth in the this compound treated group is compared to the vehicle-treated group to determine the extent of tumor growth inhibition.

Conclusion

This compound is a highly potent and specific inhibitor of the menin-MLL interaction with promising preclinical activity in models of MLL-rearranged leukemia. Its favorable pharmacokinetic profile, including oral bioavailability, further supports its potential as a therapeutic agent.[4][5] The data presented in this guide highlight the on-target efficacy of this compound and provide a strong rationale for its continued investigation and development for the treatment of this aggressive hematological malignancy.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Compounds could treat MLL leukemia | MDedge [mdedge.com]

- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. 2minutemedicine.com [2minutemedicine.com]

- 8. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of MI-463: A Menin-MLL Inhibitor for MLL-Rearranged Leukemias

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MI-463 is a potent and orally bioavailable small-molecule inhibitor targeting the critical protein-protein interaction between menin and the mixed-lineage leukemia (MLL) protein.[1][2][3] This interaction is a key driver in MLL-rearranged leukemias, a group of aggressive hematological malignancies with poor prognoses.[4][5] By disrupting the menin-MLL complex, this compound effectively downregulates the expression of leukemogenic genes, such as HOXA9 and MEIS1, leading to cell differentiation, growth inhibition, and a significant survival benefit in preclinical models of MLL leukemia.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in this promising therapeutic area.

Introduction

Acute leukemias carrying chromosomal translocations of the Mixed Lineage Leukemia (MLL) gene are prevalent in approximately 5-10% of adult cases and a striking 70% of infant acute leukemias.[1] These rearrangements result in the formation of MLL fusion proteins that are dependent on an interaction with the protein menin to drive their leukemogenic activity.[6] The menin-MLL interaction is therefore a prime therapeutic target.[7][8] this compound emerged from structure-based drug design efforts to develop small molecules that can effectively and selectively block this critical protein-protein interaction.[1]

Mechanism of Action

This compound functions by directly binding to menin with high affinity, occupying the binding pocket that would otherwise be engaged by the MLL protein.[1] This competitive inhibition disrupts the formation of the menin-MLL complex, which is essential for the recruitment of the MLL fusion protein to its target gene promoters. Consequently, the expression of downstream target genes, including the key oncogenes HOXA9 and MEIS1, is significantly reduced.[1][2][3] This leads to the induction of differentiation and inhibition of proliferation in MLL-rearranged leukemia cells.[3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and favorable pharmacological properties.

| Parameter | Value | Assay | Reference |

| IC50 (Menin-MLL Interaction) | 15.3 nM | Fluorescence Polarization | [3][9] |

| Binding Affinity (Kd) to Menin | 9.9 nM | Isothermal Titration Calorimetry | [10] |

| GI50 (MLL-AF9 transformed BMCs) | 0.23 µM | MTT Assay (7 days) | [1][2][3] |

| Oral Bioavailability (Mouse) | ~45% | Pharmacokinetic Studies | [2][3] |

Table 1: In Vitro Activity and Pharmacokinetics of this compound

| Animal Model | Treatment | Outcome | Reference |

| MV4;11 Xenograft | 35 mg/kg, i.p., once daily | ~3-fold decrease in tumor volume at 28 days | [4] |

| MLL-AF9 Transplant Model | Not Specified | ~70% increase in median survival | [4] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the development of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the menin-MLL interaction.

-

Principle: This assay measures the change in polarization of a fluorescently labeled MLL peptide upon binding to the larger menin protein. Unlabeled inhibitors compete with the labeled peptide, causing a decrease in polarization.

-

Protocol:

-

A fluorescently labeled MLL-derived peptide (e.g., FITC-MLL) is used as the probe.

-

Reactions are set up in a 384-well, low-volume, black plate.

-

Each well contains purified recombinant human menin protein, the FITC-MLL peptide, and varying concentrations of this compound (or DMSO as a vehicle control) in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

The plate is incubated at room temperature for 1-2 hours to reach binding equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the binding affinity (dissociation constant, Kd) and stoichiometry of this compound to menin.

-

Principle: ITC directly measures the heat released or absorbed during a binding event.

-

Protocol:

-

Purified recombinant human menin is dialyzed against the ITC buffer (e.g., 50 mM Phosphate pH 7.5, 50 mM NaCl, 1 mM β-mercaptoethanol).

-

This compound is dissolved in the same buffer (with a final DMSO concentration matched in the protein solution, typically <5%).

-

The sample cell of the ITC instrument is filled with the menin solution (e.g., 5-10 µM).

-

The injection syringe is filled with the this compound solution (e.g., 50-100 µM).

-

A series of small injections of this compound into the menin solution are performed at a constant temperature (e.g., 25°C).

-

The heat change after each injection is measured and integrated to generate a binding isotherm.

-

The data is fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

Co-Immunoprecipitation (Co-IP)

-

Objective: To confirm that this compound disrupts the menin-MLL fusion protein interaction within a cellular context.

-

Protocol:

-

HEK293T cells are transiently transfected with a plasmid expressing an epitope-tagged MLL fusion protein (e.g., MLL-AF9-Flag).

-

After 24-48 hours, the cells are treated with this compound or DMSO for a specified period (e.g., 4-6 hours).

-

Cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysate is pre-cleared with protein A/G agarose beads.

-

The tagged MLL-AF9 protein is immunoprecipitated using an anti-Flag antibody conjugated to beads.

-

The beads are washed to remove non-specific binding proteins.

-

The immunoprecipitated proteins are eluted and analyzed by SDS-PAGE and Western blotting using antibodies against the Flag tag (to confirm MLL-AF9 pulldown) and menin (to detect co-immunoprecipitated endogenous menin).

-

MTT Cell Viability Assay

-

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in leukemia cell lines.

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Murine bone marrow cells transformed with MLL-AF9 or human MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of this compound or DMSO for 7 days. The medium and compound are replenished on day 4.[3]

-

At the end of the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

GI50 values are calculated from the dose-response curves.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the effect of this compound on the mRNA expression levels of MLL target genes HOXA9 and MEIS1.

-

Protocol:

-

MLL-AF9 transformed cells are treated with this compound or DMSO for 6 days.[1]

-

Total RNA is extracted from the cells using a suitable method (e.g., TRIzol or a column-based kit).

-

RNA quality and quantity are assessed.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR is performed using a real-time PCR system with specific primers and probes for Hoxa9, Meis1, and a housekeeping gene (e.g., β-actin) for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

-

MV4;11 Xenograft Mouse Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Protocol:

-

Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.

-

MV4;11 human MLL-rearranged leukemia cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., ~100-150 mm³).

-

Mice are randomized into treatment and vehicle control groups.

-

This compound (e.g., 35 mg/kg) or vehicle is administered once daily via intraperitoneal (i.p.) injection.[11]

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

The study is continued for a defined period (e.g., 28 days) or until tumors in the control group reach a predetermined size.

-

Anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.

-

Conclusion

This compound represents a significant advancement in the targeted therapy of MLL-rearranged leukemias. Its potent and selective inhibition of the menin-MLL interaction, coupled with its favorable oral bioavailability and in vivo efficacy, underscores the therapeutic potential of this approach. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore and build upon the promise of this compound and other menin-MLL inhibitors for the treatment of this challenging group of leukemias.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dovepress.com [dovepress.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Distinct Pathways Affected by Menin versus MLL1/MLL2 in MLL-rearranged Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. altogenlabs.com [altogenlabs.com]

- 8. Functional interrogation of HOXA9 regulome in MLLr leukemia via reporter-based CRISPR/Cas9 screen | eLife [elifesciences.org]

- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mybiosource.com [mybiosource.com]

- 11. reactionbiology.com [reactionbiology.com]

MI-463: A Potent Inhibitor of the Menin-MLL Interaction for Leukemia Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

MI-463 is a highly potent and orally bioavailable small-molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver in a significant portion of acute leukemias, particularly those with MLL gene rearrangements.[2][3][4] By disrupting this key interaction, this compound demonstrates selective, on-target activity, leading to the inhibition of leukemia cell proliferation and a significant delay in leukemia progression in preclinical models.[1][2][5] This document provides a comprehensive overview of the binding characteristics, mechanism of action, and experimental evaluation of this compound.

Core Target Binding and Affinity

This compound directly binds to menin with low nanomolar affinity, effectively blocking its interaction with MLL fusion proteins.[2] This inhibitory action is the cornerstone of its anti-leukemic activity. The affinity and inhibitory potency of this compound have been quantified through various biochemical and cellular assays.

| Parameter | Value | Assay | Cell Line/System | Reference |

| IC50 | 15.3 nM | Fluorescence Polarization (FP) Assay (Menin-MLL Interaction) | Biochemical Assay | [6][7] |

| IC50 | 32 nM | Fluorescence Polarization (FP) Assay (Menin-FLSN-MLL4–43) | Biochemical Assay | [8] |

| GI50 | 0.23 µM (230 nM) | MTT Cell Viability Assay | Murine bone marrow cells with MLL-AF9 | [1][2][7] |

| GI50 | 200-500 nM | MTT Cell Viability Assay | Human MLL leukemia cell lines | [8] |

Mechanism of Action: Disrupting the MLL Fusion Oncogenic Program

The leukemogenic activity of MLL fusion proteins is dependent on their interaction with menin.[2][3][4] This complex hijacks the transcriptional machinery, leading to the upregulation of key target genes that promote cell proliferation and block differentiation, such as HOXA9 and MEIS1.[1][2]

This compound functions by occupying a pocket on the menin protein, thereby preventing the binding of the MLL fusion protein.[8] This disruption leads to a cascade of downstream effects, including:

-

Reduced expression of MLL fusion target genes: Treatment with this compound significantly decreases the expression of HOXA9 and MEIS1.[1][2][7]

-

Induction of cell differentiation: By inhibiting the oncogenic program, this compound promotes the differentiation of leukemic cells towards a more normal phenotype.[6][7]

-

Inhibition of cell growth and proliferation: The compound shows potent growth-inhibitory effects in various MLL-rearranged leukemia cell lines.[1][2][8]

The signaling pathway affected by this compound is depicted in the following diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compounds could treat MLL leukemia | MDedge [mdedge.com]

- 4. Compounds could treat MLL leukemia | MDedge [mdedge.com]

- 5. 2minutemedicine.com [2minutemedicine.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 8. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Effects of MI-463

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed examination of the molecular and cellular consequences of MI-463, a potent and orally bioavailable small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.

Executive Summary

This compound is a preclinical therapeutic candidate specifically designed to disrupt the critical interaction between menin and MLL fusion proteins, which are oncogenic drivers in a significant subset of acute leukemias.[1] The leukemogenic activity of MLL fusions is fundamentally dependent on their association with menin.[1][2] By competitively binding to menin, this compound effectively evicts MLL fusion proteins from chromatin, leading to a cascade of downstream events that suppress the leukemic phenotype. The primary consequences of this targeted inhibition are the transcriptional repression of key MLL target genes, such as HOXA9 and MEIS1, which in turn induces cell differentiation, inhibits proliferation, and ultimately leads to a significant anti-leukemic effect in both in vitro and in vivo models.[3][4] This guide summarizes the key quantitative data, outlines the experimental methodologies used to elucidate these effects, and provides visual representations of the core signaling pathways and experimental workflows.

Quantitative Data Summary

The efficacy of this compound has been quantified through various preclinical assays, which are summarized below for direct comparison.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | Value | Cell/System | Description | Citation |

| IC₅₀ | 15.3 nM | Biochemical Assay | Concentration required for 50% inhibition of the menin-MLL interaction. | [5] |

| GI₅₀ | 0.23 µM | Murine BMCs (MLL-AF9) | Concentration for 50% growth inhibition in MLL-AF9 transformed bone marrow cells after 7 days. | [3][5][6] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Value | Model | Dosing Regimen | Citation |

| Oral Bioavailability | ~45% | Mouse | Single oral dose | [3][5][6] |

| Tumor Growth Inhibition | ~3-fold decrease | MV4;11 Xenograft Mouse | 35 mg/kg, once daily (i.p.) | [4] |

| Survival Benefit | ~35% increase | MLL-AF6 Transplant Mouse | 45 mg/kg, twice daily (p.o.) | [2] |

Table 3: Key Downstream Gene Expression Changes Induced by this compound

| Gene | Change in Expression | Function | Citation |

| HOXA9 | Markedly Reduced | MLL fusion target, transcription factor, leukemogenesis driver | [3][6] |

| MEIS1 | Markedly Reduced | HOXA9 cofactor, leukemogenesis driver | [3][6] |

| MEF2C | Reduced | MLL fusion target | [3] |

| FLT3 | Reduced | MLL fusion target, receptor tyrosine kinase | [3] |

| ITGAM (CD11b) | Substantially Increased | Myeloid differentiation marker | [3] |

Signaling Pathway and Mechanism of Action

This compound's mechanism is centered on the direct inhibition of the menin-MLL interaction. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits menin to chromatin, which is essential for the upregulation of pro-leukemic genes like HOXA9 and MEIS1. This compound occupies the MLL binding pocket on menin, preventing this interaction. This leads to the dissociation of the MLL fusion complex from its target gene promoters, subsequent downregulation of their expression, and a shift from proliferation to cellular differentiation.

Experimental Protocols

The following sections detail the representative methodologies for key experiments used to characterize the downstream effects of this compound.

Co-Immunoprecipitation (Co-IP) to Validate Target Engagement

This assay is used to confirm that this compound disrupts the interaction between menin and an MLL fusion protein (e.g., MLL-AF9) within a cellular context.

Protocol:

-

Cell Culture and Treatment: Human embryonic kidney 293 (HEK293) cells are transfected with plasmids expressing MLL-AF9 and menin. Cells are then treated with DMSO (vehicle control), 1 µM this compound, or another concentration for 24-48 hours.

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against one of the proteins (e.g., anti-FLAG for FLAG-tagged MLL-AF9) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate/antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binders.

-

Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both menin and the MLL fusion protein to detect the interaction. A reduced menin signal in the this compound-treated lane indicates successful disruption of the protein complex.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method quantifies the changes in mRNA levels of MLL target genes following this compound treatment.[3][7]

Protocol:

-

Cell Treatment: Plate MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) and treat with sub-micromolar concentrations of this compound or DMSO for 6 days. Re-supply media and compound at day 3.[7]

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qRT-PCR Reaction: Prepare the PCR reaction mix containing cDNA template, forward and reverse primers for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH, 18S rRNA), and a SYBR Green or TaqMan master mix.

-

Thermocycling: Perform the reaction on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method. The expression of target genes is normalized to the housekeeping gene and expressed as a fold change relative to the DMSO-treated control.

Cell Viability and Growth Inhibition (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the GI₅₀ value.[5][7]

Protocol:

-

Cell Plating and Treatment: Seed leukemia cells in a 96-well plate at a predetermined density. Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO control.

-

Incubation: Culture the cells at 37°C for 7 days. On day 4, change the media, restore viable cell counts to the initial concentration, and re-supply the compound.[7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the DMSO control. Plot the percentage of cell viability against the log-concentration of this compound and fit a dose-response curve to calculate the GI₅₀ value.

Preclinical Research Workflow

The investigation of this compound's downstream effects typically follows a multi-stage workflow, progressing from initial target validation to in vivo efficacy studies. This logical progression ensures a thorough characterization of the compound's therapeutic potential.

References

- 1. Compounds could treat MLL leukemia | MDedge [mdedge.com]

- 2. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Technical Guide: The Impact of MI-463 on HOXA9 and MEIS1 Expression in MLL-Rearranged Leukemia

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chromosomal translocations of the Mixed Lineage Leukemia (MLL) gene are characteristic of aggressive acute leukemias with poor prognoses. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein menin. This interaction leads to the aberrant upregulation of downstream target genes, most notably HOXA9 and MEIS1, which are essential for leukemic transformation and maintenance. MI-463 is a potent, orally bioavailable small molecule inhibitor designed to specifically disrupt the menin-MLL interaction. This document provides a detailed technical overview of the mechanism of this compound and its quantitative impact on HOXA9 and MEIS1 expression, summarizing key preclinical data and experimental methodologies.

Core Mechanism of Action: Disrupting the Menin-MLL Axis

The leukemogenic potential of MLL fusion proteins is contingent upon their ability to bind to menin, a nuclear protein that acts as a scaffold, tethering the MLL fusion complex to chromatin. This binding is essential for the subsequent histone methylation (specifically H3K4 and H3K79) that drives the expression of pro-leukemic genes, including the homeobox gene HOXA9 and its critical cofactor, MEIS1.[1][2][3]

This compound functions by competitively binding to menin in the same pocket that the MLL protein fragment would normally occupy.[4] This direct inhibition prevents the formation of the functional menin-MLL fusion protein complex. Consequently, the complex cannot bind to target gene loci, leading to a marked reduction in the transcription of HOXA9 and MEIS1.[4][5] This targeted disruption reverses the oncogenic gene expression signature in MLL-rearranged leukemia cells, inducing differentiation and inhibiting proliferation.[1][5]

Quantitative Data on Efficacy

This compound has demonstrated potent and selective activity against MLL-rearranged leukemia cells both in vitro and in vivo. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Activity of this compound

| Cell Line / Model | This compound Concentration | Treatment Duration | Key Finding(s) | Source |

|---|---|---|---|---|

| MLL-AF9 transformed murine bone marrow cells (BMCs) | 0.23 µM | 7 days | Substantial growth inhibition (GI₅₀ value). | [5][6] |

| MLL-AF9 transformed murine BMCs | Sub-micromolar | 6 days | Markedly reduced expression of Hoxa9 and Meis1. | [5] |

| Human MLL leukemia cell lines (e.g., MV4;11, MOLM-13) | Sub-micromolar | 6-7 days | Pronounced growth suppression and induction of differentiation. | [5] |

| Hoxa9/Meis1 transformed BMCs | Not specified | Not specified | No effect on cell growth, demonstrating selectivity for MLL-fusion driven cells. |[5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage & Administration | Treatment Duration | Key Finding(s) | Source |

|---|---|---|---|---|

| MV4;11 human leukemia xenograft (BALB/c nude mice) | 35 mg/kg, once daily i.p. | 28 days | ~3-fold decrease in tumor volume compared to control. | [7] |

| MV4;11 human leukemia xenograft | Not specified | Not specified | Strong inhibition of tumor growth; significant reduction in HOXA9 and MEIS1 expression in tumor samples. | |

| MLL-AF9 leukemia mouse model | Not specified | 20 days | ~70% increase in median survival; reduced expression of Hoxa9 and Meis1 in bone marrow. | [5][7] |

| MLL-AF6 leukemia mouse model | 45 mg/kg, twice daily p.o. | As specified in study | ~35% survival benefit. |[1] |

Key Experimental Protocols

The following sections detail the methodologies used to assess the impact of this compound on leukemia cells and models.

-

Cell Lines: Murine bone marrow cells (BMCs) transformed with MLL-AF9 or Hoxa9/Meis1 oncogenes, and human MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) were used.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells were treated with this compound dissolved in DMSO or with DMSO as a vehicle control (typically ≤0.25%).

-

Viability/Growth Inhibition: For growth inhibition (GI₅₀) determination, cells were treated for 7 days. On day 4, the media was changed, viable cell counts were restored to the initial concentration, and fresh this compound was added. Viable cell numbers were determined using Trypan Blue exclusion or an MTT proliferation assay, with absorbance read at 570 nm.[6]

-

RNA Extraction: Total RNA was isolated from cells or harvested tissues (e.g., bone marrow, tumor) after treatment with this compound or vehicle.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using reverse transcriptase.

-

PCR Amplification: qRT-PCR was performed using specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., β-actin or 18S rRNA).

-

Data Analysis: Relative gene expression levels were calculated and referenced to the DMSO-treated control cells. Data were typically presented as the mean of duplicate or triplicate experiments ± standard deviation.[5]

-

Objective: To confirm that this compound directly inhibits the menin-MLL interaction within a cellular context.

-

Methodology: Human embryonic kidney 293 (HEK293) cells were transfected with a construct expressing the MLL-AF9 fusion protein. The transfected cells were then treated with this compound or DMSO. Cell lysates were collected, and an antibody against one of the proteins in the complex (e.g., menin) was used to pull down the entire protein complex. The precipitated proteins were then separated by SDS-PAGE and analyzed by Western blotting with an antibody against the other protein (e.g., MLL) to assess the level of interaction. A reduction in the co-precipitated protein in this compound-treated samples indicates inhibition of the interaction.[5]

-

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

-

Workflow:

-

Cell Implantation: 4-6 week old female BALB/c nude mice were subcutaneously injected with 5x10⁶ MV4;11 human leukemia cells.[6]

-

Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., ~100 mm³).

-

Treatment: Mice were randomized into treatment and control groups. The treatment group received this compound via intraperitoneal (i.p.) or oral (p.o.) administration at specified doses. The control group received a vehicle solution.[6][7]

-

Monitoring: Tumor volume and mouse body weight were monitored regularly throughout the study.

-

Endpoint Analysis: At the end of the treatment period, mice were euthanized, and tumors and other tissues (blood, spleen, bone marrow) were harvested for further analysis, including qRT-PCR for HOXA9 and MEIS1 expression and histological examination.[5]

-

Conclusion

This compound is a highly specific inhibitor of the menin-MLL interaction, a critical dependency in MLL-rearranged leukemias. Preclinical data robustly demonstrate that by blocking this interaction, this compound effectively and markedly reduces the expression of the key oncogenic drivers HOXA9 and MEIS1.[5][6][8] This on-target activity translates to significant anti-leukemic effects, including potent growth inhibition, induction of cellular differentiation, and a substantial survival benefit in animal models, all without significant toxicity to normal hematopoietic cells.[5] These findings underscore the therapeutic potential of targeting the menin-MLL axis with inhibitors like this compound as a promising strategy for patients with MLL-rearranged acute leukemias.

References

- 1. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 7. 2minutemedicine.com [2minutemedicine.com]

- 8. medchemexpress.com [medchemexpress.com]

MI-463: A Potent Chemical Probe for MLL-Fusion Driven Leukemias

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mixed-lineage leukemia (MLL) fusion proteins, resulting from chromosomal translocations of the MLL gene, are key drivers of aggressive acute leukemias with poor prognoses.[1] The oncogenic activity of these fusion proteins is critically dependent on their interaction with the protein menin.[1][2] This guide provides a comprehensive technical overview of MI-463, a potent and orally bioavailable small-molecule inhibitor that serves as a chemical probe to disrupt the menin-MLL interaction.[1] We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological and experimental frameworks. This document is intended to equip researchers, scientists, and drug development professionals with the critical information necessary to effectively utilize this compound in the investigation and potential therapeutic targeting of MLL-rearranged leukemias.

Introduction

Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene account for a significant portion of acute leukemias in both adults (5-10%) and infants (~70%).[3] These rearrangements generate chimeric MLL fusion proteins that drive leukemogenesis by dysregulating gene expression, primarily through the upregulation of downstream targets like HOXA9 and MEIS1.[3][4] A crucial event for the function of these oncoproteins is their direct interaction with the nuclear protein menin.[2] Genetic studies have demonstrated that this interaction is indispensable for MLL fusion-mediated transformation, making it a prime therapeutic target.[5]

This compound was developed as a potent small-molecule inhibitor designed to specifically disrupt the menin-MLL interaction.[3] It emerged from structure-based optimization of earlier compounds and demonstrates high affinity for menin, effectively displacing MLL fusion proteins from chromatin and thereby reversing their oncogenic transcriptional program.[3][5] This guide details the biochemical and cellular characteristics of this compound, providing a technical resource for its application as a chemical probe.

Mechanism of Action

This compound functions as a competitive inhibitor of the protein-protein interaction between menin and the N-terminal region of MLL that is retained in all MLL fusion proteins.[2][6] By binding to a pocket on menin that is critical for the MLL interaction, this compound effectively blocks the recruitment of the MLL fusion protein complex to target genes.[3] This leads to the downregulation of key downstream target genes, such as HOXA9 and MEIS1, which are essential for the proliferation and survival of MLL-rearranged leukemia cells.[3][4] The subsequent effects include the induction of cell differentiation and apoptosis, and a potent anti-proliferative effect specifically in MLL-fusion bearing cancer cells.[3][4]

Figure 1: Mechanism of action of this compound in MLL-fusion leukemia.

Quantitative Data Summary

The efficacy and potency of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this chemical probe.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Assay Type | Notes | Reference |

|---|---|---|---|---|

| IC50 | 15.3 nM | Fluorescence Polarization | Inhibition of the menin-MLL interaction. | [4][7][8] |

| IC50 | 32 ± 9.9 nM | Fluorescence Polarization (MLL4-43) | Inhibition of the bivalent interaction between menin and a longer MLL fragment. | [9] |

| Kd | Low Nanomolar | Isothermal Titration Calorimetry (ITC) | Direct binding affinity to menin. |[3] |

Table 2: Cellular Activity of this compound

| Cell Line / Cell Type | MLL Status | GI50 | Assay Duration | Assay Type | Reference |

|---|---|---|---|---|---|

| MLL-AF9 transformed murine BMCs | MLL-AF9 | 0.23 µM | 7 days | MTT Assay | [3][4][10] |

| MV4;11 | MLL-AF4 | 250-570 nM range (for this compound/MI-503) | 7 days | MTT Assay | [3] |

| Hoxa9/Meis1 transformed murine BMCs | MLL wild-type | No significant effect | 7 days | MTT Assay | [3] |

| Patient-derived AML cells | MLL-rearranged | Reduces colony formation (0.75-6 µM) | Not Specified | Colony Formation Assay | |

Table 3: In Vivo Properties of this compound

| Parameter | Value/Observation | Animal Model | Notes | Reference |

|---|---|---|---|---|

| Oral Bioavailability | ~45% | Mice | Demonstrates good drug-like properties. | [4][7] |

| Tumor Growth Inhibition | Strong inhibition at 35 mg/kg (i.p., daily) | MV4;11 Xenograft (BALB/c nude mice) | Reduced tumor volume significantly. | [3][5] |

| Survival Benefit | ~35% increase in survival | MLL-AF6 leukemia mouse model | 45 mg/kg, b.i.d., p.o. administration. | [11] |

| Target Gene Modulation | Reduced expression of Hoxa9 and Meis1 | In vivo tumor samples | Confirms on-target activity in vivo. | [3][10] |

| Toxicity | Does not impair normal hematopoiesis | Mice | Suggests a favorable therapeutic window. |[3][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the ability of this compound to inhibit the interaction between menin and an MLL-derived peptide.

-

Principle: A small, fluorescein-labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger menin protein, its tumbling is slowed, leading to a high polarization signal. An inhibitor that disrupts this interaction will cause a decrease in polarization.

-

Reagents:

-

Recombinant human menin protein.

-

Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4–15 or FLSN-MLL4–43).[9]

-

Assay Buffer (e.g., PBS, 0.01% Triton X-100).

-

This compound serially diluted in DMSO, then in assay buffer.

-

-

Procedure:

-

Add menin protein and the fluorescently labeled MLL peptide to the wells of a black, low-volume 384-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.

-

Measure fluorescence polarization using a suitable plate reader with excitation at 485 nm and emission at 535 nm.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the proliferation and viability of leukemia cell lines.

-

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Reagents:

-

MLL-rearranged cell lines (e.g., MV4;11, MOLM-13) and control cell lines without MLL translocations (e.g., HL-60).[3]

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

-

-

Procedure:

-

Plate cells in a 96-well plate at a predetermined density.

-

Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) and incubate at 37°C in a CO2 incubator.[4]

-

For long-term assays (e.g., 7 days), change the media and re-supply the compound at an intermediate time point (e.g., day 4).[3][4]

-

At the end of the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

Calculate the half-maximal growth inhibitory concentration (GI50) from dose-response curves.

-

Figure 2: General experimental workflow for characterizing this compound.

Co-Immunoprecipitation (Co-IP)

This experiment validates that this compound disrupts the menin-MLL fusion protein interaction within a cellular context.

-

Principle: An antibody against a tagged MLL fusion protein (e.g., FLAG-MLL-AF9) is used to pull down the protein and its binding partners from cell lysate. Western blotting is then used to detect whether menin was co-precipitated.

-

Reagents:

-

HEK293 cells transfected to express a tagged MLL fusion protein (e.g., FLAG-MLL-AF9).[3]

-

This compound solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Anti-FLAG antibody conjugated to beads (e.g., anti-FLAG M2 affinity gel).

-

Primary antibodies: anti-menin and anti-FLAG.

-

Secondary HRP-conjugated antibodies.

-

-

Procedure:

-

Treat transfected HEK293 cells with this compound (e.g., at sub-micromolar concentrations) or DMSO for 24-48 hours.[3]

-

Lyse the cells and collect the supernatant (protein lysate) after centrifugation.

-

Incubate the lysate with anti-FLAG antibody-conjugated beads overnight at 4°C to immunoprecipitate the MLL fusion protein complex.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with antibodies against menin and the FLAG tag (as a loading control). A reduced menin signal in the this compound-treated lane indicates disruption of the interaction.

-

Conclusion

This compound is a highly potent, selective, and orally bioavailable chemical probe for the menin-MLL interaction. Its well-characterized biochemical and cellular activities, coupled with demonstrated in vivo efficacy, make it an invaluable tool for studying the pathobiology of MLL-rearranged leukemias. The data and protocols presented in this guide provide a robust framework for researchers to employ this compound in their studies, facilitating further investigation into the menin-MLL axis and the development of targeted therapies for this challenging group of malignancies.

References

- 1. Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo [scholarworks.indianapolis.iu.edu]

- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. 2minutemedicine.com [2minutemedicine.com]

- 6. Compounds could treat MLL leukemia | MDedge [mdedge.com]

- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 8. mdpi.com [mdpi.com]

- 9. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MI-463 in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-463 is a potent, orally bioavailable small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1] Chromosomal translocations involving the MLL gene are common in acute leukemias and are associated with a poor prognosis.[2][3] The resulting MLL fusion proteins are critical for leukemogenesis, and their oncogenic activity is dependent on the interaction with menin.[1] this compound disrupts this interaction, leading to a downstream cascade of events that selectively targets MLL-rearranged leukemia cells.[2][4]

These application notes provide a comprehensive overview of the cellular effects of this compound on leukemia cell lines and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound functions by binding to menin, which in turn blocks its interaction with MLL fusion proteins.[1][2] This disruption inhibits the recruitment of the MLL complex to target genes, leading to the downregulation of key downstream targets such as HOXA9 and MEIS1.[2][5] These genes are crucial for the proliferation and survival of MLL-rearranged leukemia cells.[6][7] The inhibition of this pathway ultimately results in cell growth inhibition, induction of apoptosis, and cellular differentiation.[2][5]

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various leukemia cell lines.

Table 1: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines

| Cell Line | MLL Status | GI50 (µM) | Treatment Duration (Days) | Reference |

| MLL-AF9 transformed murine bone marrow cells | MLL-AF9 | 0.23 | 7 | [2] |

| MV4;11 | MLL-AF4 | Not explicitly stated for this compound, but showed pronounced growth suppression | 7 | [2] |

| MOLM-13 | MLL-AF9 | Not explicitly stated for this compound, but showed pronounced growth suppression | 7 | [2] |

| KOPN-8 | MLL-ENL | Not explicitly stated for this compound, but showed pronounced growth suppression | 7 | [2] |

| SEM | MLL-AF4 | Not explicitly stated for this compound, but showed pronounced growth suppression | 7 | [2] |

| HL-60 | No MLL translocation | Minimal effect | 7 | [2] |

| NB4 | No MLL translocation | Minimal effect | 7 | [2] |

| Jurkat | No MLL translocation | Minimal effect | 7 | [2] |

Table 2: Apoptotic Effect of this compound

| Cell Line | Treatment Concentration | Apoptosis Induction | Treatment Duration (Days) | Reference |

| MLL-AF9 transformed murine bone marrow cells | Higher concentrations required | Pronounced apoptotic effect | 7 | [2] |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and non-MLL rearranged cell lines (e.g., HL-60) can be used.

-

Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.25%.[4][8]

-

Treatment: Seed cells at a density of 5 x 10^4 cells/well in a 96-well plate.[1] Treat with varying concentrations of this compound or DMSO as a vehicle control.

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of this compound on leukemia cell viability.[4][8]

-

Cell Seeding: Plate leukemia cells in a 96-well plate at a suitable density.

-

Treatment: Treat cells with a range of this compound concentrations for 7 days.[4][8]

-

Media Change: On day 4, change the media and re-supply with fresh this compound.[4][8]

-

MTT Addition: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][8]

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50).

Caption: General experimental workflow for in vitro studies of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on the methods used to determine apoptosis in leukemia cells treated with menin-MLL inhibitors.[9]

-

Cell Treatment: Treat leukemia cells with desired concentrations of this compound for 7 days.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1

This protocol is designed to measure the effect of this compound on the expression of its downstream target genes.[2]

-

Cell Treatment: Treat MLL-rearranged leukemia cells with sub-micromolar concentrations of this compound for 6 days.[5] Change the medium and re-supply the compound on day 3.[5]

-

RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., β-actin or 18S rRNA) for normalization.[2]

-

Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Primer Sequences (Example - Human)

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| HOXA9 | TGG TTC TCC TCC AGT TGT GG | GGC TAA GAG GAG GAG TGG AG |

| MEIS1 | GAG AAG CAG GAG AAG GAG GA | TCT GCT TCT TCT GCT TCT CG |

| ACTB (β-actin) | CCT GGC ACC CAG CAC AAT | GGG CCA TCC ACG TCA GAC T |

Note: Primer sequences should be validated for specificity and efficiency before use.

Conclusion

This compound represents a promising therapeutic agent for MLL-rearranged leukemias by specifically targeting the menin-MLL interaction. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro effects of this compound and similar compounds on leukemia cell lines. The provided data and methodologies can aid in the preclinical evaluation and further development of targeted therapies for this aggressive malignancy.

References

- 1. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities | Haematologica [haematologica.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Dosing and Administration of MI-463 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-463 is a potent, orally bioavailable small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with an IC50 of 15.3 nM.[1][2] It is a critical tool for preclinical research into MLL-rearranged leukemias.[3][4][5] Chromosomal translocations of the MLL gene are common in acute leukemias, particularly in infants, and are associated with poor prognosis.[3] The leukemogenic activity of MLL fusion proteins is dependent on their interaction with menin, making this interaction a key therapeutic target.[3][4] this compound disrupts this interaction, leading to the downregulation of downstream target genes such as HOXA9 and MEIS1, which in turn inhibits tumor growth and prolongs survival in mouse models of MLL leukemia.[1][3][6][7] These application notes provide detailed protocols for the in vivo administration of this compound in mice, based on established preclinical studies.

Mechanism of Action

This compound functions by directly binding to menin, thereby blocking its interaction with MLL fusion proteins.[3] This disruption reverses the gene expression signature associated with MLL-rearranged leukemia, promoting differentiation and inhibiting the proliferation of leukemic cells.[3]

Caption: Signaling pathway of this compound in MLL-rearranged leukemia.

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties in mice, including high oral bioavailability of approximately 45%.[1][3][6][7][8] It achieves significant levels in peripheral blood following both intravenous and oral administration.[1][3][6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo mouse studies.

| Parameter | Value | Cell/Animal Model | Reference |

| In Vitro Potency | |||

| IC50 (Menin-MLL Interaction) | 15.3 nM | Biochemical Assay | [1][2] |

| GI50 | 0.23 µM | Murine bone marrow cells with MLL-AF9 oncogene | [1][2][6] |

| In Vivo Dosing | |||

| Intraperitoneal (i.p.) | 35 mg/kg, once daily | MV4;11 subcutaneous xenograft in BALB/c nude mice | [3][9] |

| Oral Gavage (p.o.) | 50 mg/kg, twice daily | MLL-AF9 bone marrow transplantation model in C57BL/6 mice | [3] |

| Intravenous (i.v.) | 15 mg/kg (for PK study) | C57BL/6 mice | [3] |

| Pharmacokinetics | |||

| Oral Bioavailability | ~45% | Mice | [1][3][6][8] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG400

-

Phosphate-buffered saline (PBS)

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile syringes and needles

Vehicle Formulations:

-

For Intraperitoneal (i.p.) Injection: A common vehicle consists of 25% DMSO, 25% PEG400, and 50% PBS.[1][7]

-

For Oral Gavage (p.o.) and Intravenous (i.v.) Injection: A vehicle of 25% (v/v) DMSO, 25% (v/v) PEG400, and 50% (v/v) PBS has been used.[10] Another option for i.p. and oral administration is a suspension in 20% SBE-β-CD in Saline.[6]

Preparation Protocol (for 25% DMSO, 25% PEG400, 50% PBS vehicle):

-

Calculate the total volume of dosing solution required based on the number of mice, their average weight, and the dosing volume (typically 100 µL for a 20-25g mouse).

-

Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to dissolve the this compound powder. Gentle vortexing or sonication may be required.[1]

-

Add the calculated volume of PEG400 to the solution and mix thoroughly.

-

Finally, add the calculated volume of PBS and mix until a homogenous solution is achieved.

-

Prepare the dosing solution fresh on the day of use.[6]

In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol is based on studies using the MV4;11 human MLL leukemia cell line.[1][3][7]

Materials:

-

MV4;11 cells

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Prepared this compound dosing solution and vehicle control

Protocol:

-

Subcutaneously inject 5 x 10^6 MV4;11 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[1][7]

-

Monitor the mice regularly for tumor growth.

-

When tumors reach an average size of approximately 100 mm³, randomize the mice into treatment and control groups (n=6 per group).[1][7][9]

-

Administer this compound (e.g., 35 mg/kg) or vehicle control via intraperitoneal injection once daily.[3][9]

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor mice for any signs of toxicity, such as weight loss or changes in behavior.

-

Continue treatment for the duration of the study (e.g., 20-28 days).[6][9]

-

At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., tumor, blood, spleen, bone marrow).[6]

In Vivo Efficacy Study in a Systemic Leukemia Mouse Model

This protocol is based on a bone marrow transplantation model of murine MLL-AF9 leukemia.[3]

Materials:

-

C57BL/6 mice

-

Syngeneic MLL-AF9 leukemic cells

-

Prepared this compound dosing solution and vehicle control

-

Oral gavage needles

Protocol:

-

Transplant 1 x 10^5 syngeneic MLL-AF9 leukemic cells into recipient C57BL/6 mice.[3]

-

Initiate treatment 5 days post-transplantation.[3]

-

Administer this compound (e.g., 50 mg/kg) or vehicle control via oral gavage twice daily for ten consecutive days.[3]

-

Monitor the mice for signs of leukemia progression and overall health.

-

Record survival data for Kaplan-Meier analysis.

-

At the time of sacrifice, collect peripheral blood, bone marrow, and spleen to assess leukemic burden.[6]

Caption: Experimental workflows for in vivo studies of this compound in mice.

Safety and Toxicology

In preclinical studies, this compound has been shown to be well-tolerated in mice, with no significant toxicity or impairment of normal hematopoiesis observed during long-term treatment.[3][9]

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of inhibiting the menin-MLL interaction in MLL-rearranged leukemias. The protocols outlined above provide a framework for conducting in vivo efficacy studies in mice. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.

References

- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compounds could treat MLL leukemia | MDedge [mdedge.com]

- 5. Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo [scholarworks.indianapolis.iu.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. 2minutemedicine.com [2minutemedicine.com]

- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Cell Viability in Response to MI-463 Treatment using an MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-463 is a potent and specific small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] This interaction is critical for the leukemogenic activity of MLL fusion proteins, which are common drivers of acute leukemias.[1][3] By disrupting the menin-MLL interaction, this compound effectively downregulates the expression of downstream oncogenic genes, such as HOXA9 and MEIS1, leading to the inhibition of cell proliferation and the induction of differentiation in MLL-rearranged leukemia cells.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] This assay measures the metabolic activity of cells, providing a quantitative assessment of their response to therapeutic agents like this compound.[6] These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the efficacy of this compound in leukemia cell lines.

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases in viable cells. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a solvent like dimethyl sulfoxide (DMSO).[6] The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[7]

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on the viability of MLL-rearranged leukemia cells, as determined by an MTT assay.

| Cell Line | This compound Concentration (µM) | Incubation Time (days) | Cell Viability (%) (Relative to Vehicle Control) | GI50 (µM) |

| MLL-AF9 transformed murine bone marrow cells | 0.01 | 7 | ~95 | 0.23[4] |

| 0.1 | 7 | ~70 | ||

| 0.23 | 7 | 50 | ||

| 1.0 | 7 | ~20 | ||

| 10 | 7 | <5 |

Experimental Protocols

Materials and Reagents

-

MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13, KOPN-8)

-

This compound (stock solution prepared in DMSO)

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well clear flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram

Caption: Experimental workflow for the MTT assay with this compound treatment.

Step-by-Step Protocol

1. Cell Seeding (Day 1):

-

Culture MLL-rearranged leukemia cells in appropriate cell culture medium to ensure they are in the logarithmic growth phase.

-

Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).

-

Dilute the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank for background absorbance.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

2. This compound Treatment (Day 2):

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).

-

Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.

-

Carefully add 100 µL of the diluted this compound solutions, vehicle control, or fresh medium (for untreated controls) to the appropriate wells.

-

Incubate the plate for 7 days at 37°C and 5% CO2.

-

Note: For longer incubation periods, it may be necessary to change the medium and re-add the treatment at an intermediate time point (e.g., day 4).[2]

-

3. MTT Assay (Day 9):

-

After the 7-day incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

-

After the incubation, carefully aspirate the medium from each well without disturbing the formazan crystals. For suspension cells, it is recommended to first centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells and formazan.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

4. Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment condition using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the GI50 (the concentration that inhibits cell growth by 50%).

This compound Signaling Pathway

This compound targets the protein-protein interaction between menin and MLL fusion proteins. This interaction is essential for the recruitment of the MLL fusion protein complex to the chromatin, where it promotes the expression of target genes like HOXA9 and MEIS1. These genes are critical for maintaining the undifferentiated and proliferative state of leukemia cells. By inhibiting the menin-MLL interaction, this compound disrupts this pathogenic signaling cascade.

Caption: Simplified signaling pathway of this compound in MLL-rearranged leukemia.

References

- 1. bds.berkeley.edu [bds.berkeley.edu]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for MI-463 Vehicle Preparation in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-463 is a potent, orally bioavailable small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with an IC50 of 15.3 nM.[1][2] It is a promising therapeutic candidate for acute leukemias with MLL rearrangements.[3][4] The leukemogenic activity of MLL fusion proteins is dependent on their interaction with menin, making this interaction a key therapeutic target.[3][4] this compound disrupts this interaction, leading to the downregulation of downstream target genes such as HOXA9 and MEIS1, which are critical for the proliferation of MLL-rearranged leukemia cells.[2][3] Preclinical studies in mouse models of MLL leukemia have demonstrated that this compound can significantly inhibit tumor growth and extend survival.[3][5] Proper vehicle formulation and preparation are critical for ensuring the solubility, stability, and bioavailability of this compound in in vivo experiments, thereby yielding reliable and reproducible results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for developing an appropriate vehicle formulation.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₃F₃N₆S | [1][6][7] |

| Molecular Weight | 484.54 g/mol | [1][6] |

| Appearance | White to light yellow solid | [6] |

| Solubility | Soluble in DMSO and Ethanol.[7] Specifically, 10 mM in DMSO[1], 100 mg/mL (206.38 mM) in DMSO with ultrasonic assistance[6], and 120 mg/mL (247.66 mM) in DMSO with sonication recommended.[2] | [1][2][6][7] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [6] |

Recommended Vehicle Formulation and Preparation Protocol